molecular formula C12H15NO B8485027 4-Butoxymethyl-benzonitrile

4-Butoxymethyl-benzonitrile

Cat. No.: B8485027
M. Wt: 189.25 g/mol
InChI Key: CJTKPSRYDGQJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxymethyl-benzonitrile (IUPAC name: 4-[(butoxymethyl)benzonitrile]) is a benzonitrile derivative featuring a butoxymethyl (-CH₂-O-C₄H₉) substituent at the para position of the benzene ring. Benzonitriles are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity, particularly in cross-coupling reactions and as precursors to amines, carboxylic acids, and heterocycles . The butoxymethyl group may enhance solubility in nonpolar solvents compared to simpler benzonitriles, making it valuable in formulation chemistry. However, comprehensive data on its synthesis, toxicity, and ecological impact remain scarce, necessitating cautious handling per industrial hygiene standards .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(butoxymethyl)benzonitrile

InChI

InChI=1S/C12H15NO/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7H,2-3,8,10H2,1H3

InChI Key

CJTKPSRYDGQJRY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Butoxymethyl-benzonitrile with structurally or functionally related benzonitrile derivatives, highlighting molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Toxicity/Ecological Data
This compound C₁₂H₁₅NO 189.25 (estimated) -CH₂-O-C₄H₉ (para) Hypothesized use in agrochemicals or epoxy curing agents; enhanced lipophilicity . No available data; assume precautionary handling
4-[[(2-Methylhexyl)oxy]methyl]benzonitrile C₁₅H₂₁NO 231.33 -CH₂-O-(2-methylhexyl) (para) Used in R&D branched alkyl chain increases steric hindrance, potentially reducing reactivity. Limited toxicity data; requires trained handling .
4-(trans-4-Pentylcyclohexyl)benzonitrile C₁₈H₂₅N 255.40 -C₆H₁₀-C₅H₁₁ (para) Liquid crystal applications (PCH5); cyclohexyl group improves thermal stability. No ecological data; persistent in environment.
4-(Ethylaminomethyl)benzonitrile C₉H₁₀N₂ 146.19 -CH₂-NH-C₂H₅ (para) Pharmaceutical intermediate; amino group enables nucleophilic reactions. Acute toxicity uncharacterized .
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 -OCH₃ and -NO₂ (meta/para) High-purity pharmaceutical intermediate; mp 125–126°C; nitro group enhances electrophilicity. Classified as irritant .

Structural and Functional Analysis

  • Substituent Effects: Alkoxy vs. Alkylamino Groups: Alkoxy derivatives (e.g., 4-Butoxymethyl-) exhibit higher lipophilicity than alkylamino analogs (e.g., 4-(Ethylaminomethyl)-), favoring membrane permeability in drug design . Branched vs. Linear Chains: Branched substituents, as in 4-[[(2-Methylhexyl)oxy]methyl]benzonitrile , reduce crystallinity and may lower melting points compared to linear chains like butoxymethyl. Electron-Withdrawing Groups: Nitro (-NO₂) and cyano (-CN) groups in 3-Methoxy-4-nitrobenzonitrile enhance electrophilicity, enabling participation in aromatic substitution reactions.

Toxicity and Environmental Considerations

  • Limited data exist for most compounds, emphasizing the need for precautionary measures (e.g., PPE, ventilation) during handling .
  • Persistent, bioaccumulative, and toxic (PBT) assessments are absent for all listed compounds, highlighting regulatory gaps .

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